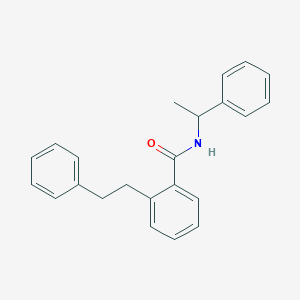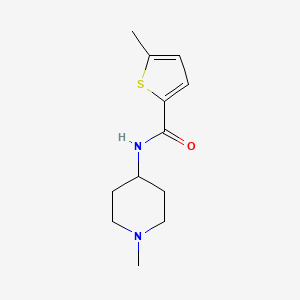
N-(4-bromophenyl)-N'-cyclohexylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N'-cyclohexylethanediamide, also known as BROMO, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. BROMO is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in regulating gene expression. In
科学的研究の応用
N-(4-bromophenyl)-N'-cyclohexylethanediamide has been studied extensively for its potential as a research tool in various fields, including cancer biology, immunology, and neurobiology. This compound is a potent inhibitor of BET proteins, which play a critical role in the regulation of gene expression. BET proteins are involved in the transcriptional activation of oncogenes, and their inhibition has been shown to have anti-tumor effects in various cancer models. This compound has also been shown to modulate immune cell function, making it a potential therapeutic target for immunological disorders. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic target for neurodegenerative diseases.
作用機序
N-(4-bromophenyl)-N'-cyclohexylethanediamide selectively binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting their transcriptional activity. This leads to a decrease in the expression of genes regulated by BET proteins, including oncogenes and immune response genes. The inhibition of BET proteins by this compound has been shown to have anti-tumor effects, modulate immune cell function, and protect against neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer models, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease tumor size. In immunological models, this compound has been shown to modulate immune cell function, leading to an increase in anti-tumor immune responses and a decrease in autoimmune responses. In neurodegenerative disease models, this compound has been shown to protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
N-(4-bromophenyl)-N'-cyclohexylethanediamide has several advantages as a research tool. It is a potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of BET proteins in various biological processes. Additionally, this compound is readily available and has been optimized for high yields and purity. However, there are also limitations to its use. This compound has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, its potency may lead to off-target effects, which must be carefully considered when designing experiments.
将来の方向性
There are several potential future directions for the use of N-(4-bromophenyl)-N'-cyclohexylethanediamide in scientific research. One area of interest is the development of this compound-based therapeutics for cancer and immunological disorders. Additionally, this compound may be used as a tool to study the role of BET proteins in various biological processes, including epigenetic regulation and gene expression. Finally, the development of more potent and selective BET inhibitors may lead to new insights into the role of BET proteins in disease and provide new therapeutic options for patients.
合成法
N-(4-bromophenyl)-N'-cyclohexylethanediamide can be synthesized using a multistep process that involves the reaction of 4-bromobenzoyl chloride with cyclohexylamine, followed by the reaction of the resulting intermediate with ethylenediamine. The final product is then purified using chromatography techniques. The synthesis of this compound has been optimized to produce high yields and purity, making it readily available for scientific research.
特性
IUPAC Name |
N'-(4-bromophenyl)-N-cyclohexyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-10-6-8-12(9-7-10)17-14(19)13(18)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJBOJDSUBCMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5008355.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B5008370.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5008384.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(1-naphthyl)ethanone hydrobromide](/img/structure/B5008388.png)
![6,7-dimethyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008394.png)
![2-{[2-(3-bromophenoxy)propanoyl]amino}-5-phenyl-3-thiophenecarboxamide](/img/structure/B5008403.png)
![3',5'-bis(4-tert-butylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5008427.png)
![2-[2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5008434.png)

![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5008451.png)
![4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5008457.png)
